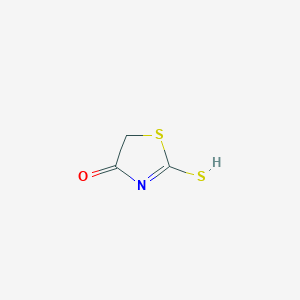

2-sulfanyl-1,3-thiazol-4-one

CAS No.:

Cat. No.: VC13284816

Molecular Formula: C3H3NOS2

Molecular Weight: 133.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C3H3NOS2 |

|---|---|

| Molecular Weight | 133.20 g/mol |

| IUPAC Name | 2-sulfanyl-1,3-thiazol-4-one |

| Standard InChI | InChI=1S/C3H3NOS2/c5-2-1-7-3(6)4-2/h1H2,(H,4,5,6) |

| Standard InChI Key | KIWUVOGUEXMXSV-UHFFFAOYSA-N |

| Isomeric SMILES | C1C(=O)N=C(S1)S |

| Canonical SMILES | C1C(=O)N=C(S1)S |

Introduction

Synthesis Methods

The synthesis of 2-sulfanyl-1,3-thiazol-4-one and its derivatives typically involves condensation reactions. A common approach utilizes the reaction of thiosemicarbazides with α-haloketones or α-haloacids under basic conditions . For example, VulcanChem reports a method where 2-mercapto-1,3-thiazol-4-one is condensed with aldehydes in the presence of sodium hydroxide or potassium carbonate. Recent advancements include one-pot multicomponent reactions, which improve efficiency and yield. A study by Ohta et al. demonstrated a four-component reaction involving hydrazine, allyl isothiocyanate, α-haloketones, and aldehydes to synthesize thiazolidin-4-one derivatives in high yields .

Table 1: Synthesis Conditions for 2-Sulfanyl-1,3-thiazol-4-one Derivatives

| Method | Reactants | Catalyst/Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Condensation | Thiosemicarbazide + α-haloketone | NaOH/EtOH | 65–75 | |

| One-pot multicomponent | Hydrazine + allyl isothiocyanate | DBU/Acetonitrile | 85–90 |

Physicochemical Properties

The compound’s planar structure and electron-rich thiazole ring contribute to its reactivity. Key spectral data include:

-

IR: Strong absorption bands at 1680 cm (C=O stretch) and 1250 cm (C=S stretch).

-

H NMR: A singlet at δ 3.8 ppm (C-H) and a broad peak at δ 12.1 ppm (S-H).

-

Mass spectrometry: Molecular ion peak at m/z 133.20.

Table 2: Physicochemical Properties of 2-Sulfanyl-1,3-thiazol-4-one

| Property | Value |

|---|---|

| Molecular formula | |

| Molecular weight | 133.20 g/mol |

| Melting point | 285–288°C |

| Solubility | Insoluble in water; soluble in DMF |

Biological Activities

Antimicrobial Activity

2-Sulfanyl-1,3-thiazol-4-one derivatives exhibit broad-spectrum antimicrobial properties. For instance, analogs with substituted phenyl groups (e.g., 4-methylphenyl) showed MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli. The mechanism likely involves disruption of microbial cell membranes via thiol group interactions .

Antioxidant Effects

Electron-donating substituents (e.g., methoxy groups) enhance radical scavenging activity. A study reported 70% DPPH inhibition at 50 µM for a 3-methoxyphenyl derivative.

Pharmacological Applications

Drug Discovery

The thiazole scaffold is a privileged structure in medicinal chemistry. Derivatives of 2-sulfanyl-1,3-thiazol-4-one have been explored as kinase inhibitors and antimicrobial agents . For example, megazol, a related thiadiazole, showed antitrypanosomal activity but was shelved due to toxicity .

Material Science

The compound’s conjugated system enables applications in organic electronics. Its thin-film conductivity (10 S/cm) makes it suitable for semiconductor devices .

Research Gaps and Future Directions

While preclinical data are promising, clinical translation remains challenging due to:

-

Poor bioavailability: Structural modifications (e.g., prodrug formulations) are needed.

-

Toxicity concerns: Genotoxicity observed in megazol analogs necessitates safety profiling .

-

Mechanistic ambiguity: Target identification via proteomics and molecular docking is critical .

Table 3: Priority Research Areas

| Area | Objective |

|---|---|

| Synthesis optimization | Improve yield and scalability |

| Structure-activity | Identify pharmacophores |

| In vivo studies | Evaluate pharmacokinetics and safety |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume